Cas no 65601-06-1 (N-2-(1H-indol-3-yl)ethylpropanamide)

N-2-(1H-indol-3-yl)ethylpropanamide Chemical and Physical Properties
Names and Identifiers
-
- N-[2-(1H-indol-3-yl)ethyl]-Propanamide
- propanamide, N-[2-(1H-indol-3-yl)ethyl]-
- N-[2-(1H-indol-3-yl)ethyl]propanamide
- N-2-(1H-indol-3-yl)ethylpropanamide
- HMS2364F06
- EN300-10484321
- 65601-06-1
- N-[2-(1H-Indol-3-yl)-ethyl]-propionamide
- SR-01000394482-1
- AKOS005386548
- BRN 0400664
- DTXSID00215859
- BDBM50212910
- Propionamide, N-(2-(3-indolyl)ethyl)-
- CHEMBL37514
- 5-22-10-00077 (Beilstein Handbook Reference)
- N-(2-(3-Indolyl)ethyl)propionamide
- SMR000122806
- NCGC00245325-01
- SR-01000394482
- N-(2-(1H-indol-3-yl)ethyl)propionamide
- MLS000523733
- Z26395465
- SCHEMBL761155
- STK057078
-
- Inchi: InChI=1S/C13H16N2O/c1-2-13(16)14-8-7-10-9-15-12-6-4-3-5-11(10)12/h3-6,9,15H,2,7-8H2,1H3,(H,14,16)
- InChI Key: JIKOBZRNRCOBRY-UHFFFAOYSA-N
- SMILES: CCC(=O)NCCC1=CNC2=CC=CC=C21
Computed Properties
- Exact Mass: 216.12638
- Monoisotopic Mass: 216.126263138g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 2
- Hydrogen Bond Acceptor Count: 1
- Heavy Atom Count: 16
- Rotatable Bond Count: 4
- Complexity: 242
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: 2.3
- Topological Polar Surface Area: 44.9Ų
Experimental Properties
- PSA: 44.89
N-2-(1H-indol-3-yl)ethylpropanamide Pricemore >>
Enterprise | No. | Product name | Cas No. | Purity | Specification | Price | update time | Inquiry |
---|---|---|---|---|---|---|---|---|
Enamine | EN300-10484321-0.1g |
N-[2-(1H-indol-3-yl)ethyl]propanamide |
65601-06-1 | 90% | 0.1g |
$364.0 | 2023-10-28 | |
Enamine | EN300-10484321-10g |
N-[2-(1H-indol-3-yl)ethyl]propanamide |
65601-06-1 | 90% | 10g |
$1778.0 | 2023-10-28 | |
Enamine | EN300-10484321-0.5g |
N-[2-(1H-indol-3-yl)ethyl]propanamide |
65601-06-1 | 90% | 0.5g |
$397.0 | 2023-10-28 | |
Enamine | EN300-10484321-1g |
N-[2-(1H-indol-3-yl)ethyl]propanamide |
65601-06-1 | 90% | 1g |
$414.0 | 2023-10-28 | |
Enamine | EN300-10484321-0.05g |
N-[2-(1H-indol-3-yl)ethyl]propanamide |
65601-06-1 | 90% | 0.05g |
$348.0 | 2023-10-28 | |
Enamine | EN300-10484321-0.25g |
N-[2-(1H-indol-3-yl)ethyl]propanamide |
65601-06-1 | 90% | 0.25g |
$381.0 | 2023-10-28 | |
Enamine | EN300-10484321-5g |
N-[2-(1H-indol-3-yl)ethyl]propanamide |
65601-06-1 | 90% | 5g |
$1199.0 | 2023-10-28 | |
Enamine | EN300-10484321-2.5g |
N-[2-(1H-indol-3-yl)ethyl]propanamide |
65601-06-1 | 90% | 2.5g |
$810.0 | 2023-10-28 |
N-2-(1H-indol-3-yl)ethylpropanamide Related Literature
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Wolfgang G. Zeier,Hong Zhu,Zachary M. Gibbs,Gerbrand Ceder,Wolfgang Tremel,G. Jeffrey Snyder J. Mater. Chem. C, 2014,2, 10189-10194
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Daoyang Chen,Xiaojing Shen,Liangliang Sun Analyst, 2017,142, 2118-2127
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Blake J. Plowman,Lathe A. Jones,Suresh K. Bhargava Chem. Commun., 2015,51, 4331-4346
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Viktor Barát,Taejun Eom,Anzar Khan,Mihaiela C. Stuparu Polym. Chem., 2021,12, 5209-5216
-
Baobing Huang,Yuchuan Liu,Miao Xia,Jiugen Qiu,Zailai Xie Sustainable Energy Fuels, 2020,4, 559-570
Additional information on N-2-(1H-indol-3-yl)ethylpropanamide
Professional Introduction to N-2-(1H-indol-3-yl)ethylpropanamide (CAS No. 65601-06-1)
N-2-(1H-indol-3-yl)ethylpropanamide, a compound with the chemical identifier CAS No. 65601-06-1, represents a significant area of interest in the field of pharmaceutical chemistry and bioorganic synthesis. This amide derivative, characterized by its indole moiety and propanamide backbone, has garnered attention due to its structural complexity and potential biological activities. The indole ring, a well-documented pharmacophore in medicinal chemistry, is known for its role in various biological processes and therapeutic applications.
The synthesis of N-2-(1H-indol-3-yl)ethylpropanamide involves intricate organic transformations that highlight the compound's synthetic utility. The presence of the indole substituent at the 2-position of the amide suggests a possible interaction with biological targets such as enzymes and receptors. This positioning allows for modularity in drug design, enabling chemists to explore diverse structural modifications while retaining the core pharmacological properties.
Recent advancements in computational chemistry have facilitated the exploration of N-2-(1H-indol-3-yl)ethylpropanamide's interactions with biological systems. Molecular docking studies have indicated that this compound may exhibit binding affinity to certain protein targets, which could be relevant in the development of novel therapeutic agents. The propanamide moiety, often found in bioactive molecules, contributes to the compound's solubility and metabolic stability, making it a promising candidate for further investigation.
In the context of drug discovery, N-2-(1H-indol-3-yl)ethylpropanamide has been studied for its potential role in modulating inflammatory pathways. Indole derivatives are known to interact with nuclear receptors such as peroxisome proliferator-activated receptors (PPARs), which are involved in regulating lipid metabolism and inflammation. The amide group in N-2-(1H-indol-3-yl)ethylpropanamide could serve as a hinge region, allowing for precise tuning of receptor interactions.
Furthermore, the compound's structural features make it an attractive scaffold for developing small-molecule inhibitors. The indole ring can engage in hydrogen bonding and π-stacking interactions with biological targets, while the propanamide group provides a flexible linker that can be modified to optimize binding affinity. These characteristics have led to its exploration as a lead compound in several drug discovery programs aimed at addressing unmet medical needs.
Recent preclinical studies have begun to unravel the pharmacological profile of N-2-(1H-indol-3-yl)ethylpropanamide. In vitro assays have demonstrated modest activity against certain enzymatic targets, suggesting potential therapeutic benefits. Additionally, animal models have provided insights into the compound's pharmacokinetic properties, including absorption, distribution, metabolism, and excretion (ADME) profiles. These findings are crucial for evaluating its suitability for further development into a clinical candidate.
The synthesis of N-2-(1H-indol-3-yl)ethylpropanamide also highlights advancements in green chemistry principles. Modern synthetic methodologies emphasize sustainability and efficiency, reducing waste and minimizing hazardous byproducts. The synthesis of this compound can be optimized to align with these principles, ensuring that future production processes are environmentally friendly and economically viable.
As research continues to evolve, N-2-(1H-indol-3-yl)ethylpropanamide is poised to play a significant role in medicinal chemistry and drug development. Its unique structural features and potential biological activities make it a valuable tool for exploring new therapeutic strategies. By leveraging cutting-edge technologies and innovative synthetic approaches, researchers can further elucidate its mechanisms of action and develop novel derivatives with enhanced efficacy and safety profiles.
The indole scaffold remains a cornerstone in the discovery of bioactive molecules, and N-2-(1H-indol-3-yilethylpropanamide exemplifies its versatility. Through continued investigation and interdisciplinary collaboration, this compound has the potential to contribute to significant advancements in human health. The combination of traditional organic synthesis with modern computational methods ensures that its full potential will be realized in the coming years.
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